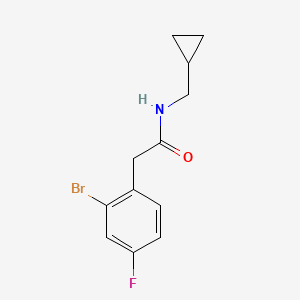

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide

Description

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide is a halogenated acetamide derivative characterized by a 2-bromo-4-fluorophenyl group attached to an acetamide backbone and a cyclopropylmethyl substituent on the nitrogen atom. This compound shares structural similarities with bioactive acetamides, which are often explored for pharmacological applications due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-11-6-10(14)4-3-9(11)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKDPJXPTJDKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CC2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination and fluorination of phenyl acetamide derivatives, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

The compound 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide (CAS Number: 2325319-53-5) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Pharmacological Research

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide has been investigated for its potential role as a pharmacological agent. Its structural analogs have shown promise in inhibiting specific protein targets, particularly in the realm of cancer research and treatment of neurodegenerative diseases. The presence of the cyclopropylmethyl group is believed to enhance binding affinity to certain receptors, thus improving therapeutic efficacy.

Drug Development

The compound is part of ongoing drug development efforts aimed at creating selective inhibitors for various enzymes and receptors involved in disease pathways. For instance, studies have indicated that modifications of this compound can lead to enhanced selectivity and potency against specific protein tyrosine phosphatases, which are implicated in cancer progression and addiction mechanisms .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of this compound, examining how variations in its structure affect biological activity. This includes exploring different substitutions on the phenyl ring and their impact on the compound's ability to inhibit target enzymes. Such studies are crucial for optimizing drug candidates for clinical use .

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide. Preliminary findings suggest that while it exhibits some toxicity when ingested, further studies are necessary to fully understand its safety margins and potential side effects .

Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and synthetic features of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide with related acetamides and halogenated phenyl derivatives:

Pharmacological and Physicochemical Properties

- Metabolic Stability : The cyclopropylmethyl group in the target compound may confer better metabolic resistance compared to larger alkyl groups (e.g., cyclohexyl in ) due to reduced steric hindrance .

- Electrophilic Reactivity : Bromo and fluoro substituents enhance electrophilicity, making the compound a candidate for covalent binding to biological targets, similar to benzothiazole acetamides in .

Limitations and Challenges

- Synthetic Complexity: Halogenated acetamides often require controlled conditions (e.g., EDC coupling) to prevent decomposition, as noted in .

Biological Activity

2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide, with the CAS number 2325319-53-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

The synthesis of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide typically involves several steps, including bromination and fluorination of phenyl acetamide derivatives. The cyclopropylmethyl group is introduced via nucleophilic substitution reactions. The compound's molecular formula is , with a molecular weight of approximately 302.14 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. Research indicates that it may exhibit anti-inflammatory and anticancer properties through modulation of these pathways.

Therapeutic Applications

- Anti-inflammatory Activity : Preliminary studies suggest that 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide may inhibit key inflammatory mediators. For instance, compounds with similar structures have shown significant inhibition of prostaglandin synthesis, which is crucial in inflammation .

- Anticancer Properties : The compound has been explored for its potential in cancer treatment. In vitro studies have indicated that it can reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Dopamine D2 Receptor Ligands : Recent research has highlighted its potential as a ligand for dopamine D2 receptors, which are implicated in several central nervous system disorders. This could pave the way for novel treatments for diseases like schizophrenia and Parkinson's disease .

Case Study 1: Anti-inflammatory Efficacy

A study examining the anti-inflammatory effects of structurally related compounds demonstrated that derivatives similar to 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide exhibited potent anti-inflammatory activity with low cytotoxicity profiles. These findings suggest that this compound could be a candidate for further development as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another study, the compound was tested against glioma cells, where it effectively inhibited cell growth through mechanisms independent of AMPK activation. This suggests multiple pathways may be involved in its anticancer effects, warranting further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-4-fluorophenyl acetate | Structure | Moderate anti-inflammatory |

| 2-Bromo-4-fluorophenyl methyl carbonate | Structure | Anticancer properties |

| 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide | Structure | Potential anti-inflammatory and anticancer |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide with high purity?

- Methodological Answer : Optimize synthesis via Buchwald-Hartwig amidation or nucleophilic substitution, using palladium catalysts (e.g., Pd(OAc)₂) for aryl halide coupling. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) . Monitor reaction progress with TLC (Rf ≈ 0.3–0.5 in 3:7 EtOAc/hexane). For brominated intermediates, ensure inert conditions (argon) to prevent debromination .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use multi-spectroscopic analysis:

- NMR : Compare H/C NMR shifts with analogs (e.g., 4-fluorophenyl groups show δ~7.2–7.5 ppm aromatic protons; cyclopropane protons at δ~0.5–1.2 ppm) .

- XRD : Resolve crystal structure to confirm bond angles/distances (e.g., C-Br bond length ~1.89 Å, consistent with aryl bromides) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 328.02 (calculated for C₁₂H₁₂BrFNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Work in a fume hood due to potential respiratory irritation (evidenced by analogs with bromo/fluoro substituents) .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural analysis?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect conformational flexibility (e.g., cyclopropane ring puckering causing split signals) .

- DFT Calculations : Simulate NMR chemical shifts (B3LYP/6-31G* level) to match experimental data .

- SC-XRD : Resolve static vs. dynamic disorder in crystal lattices (e.g., bromine positional disorder in orthorhombic systems) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Lab Studies : Measure hydrolysis half-life (pH 5–9 buffers, 25–50°C) and photodegradation (UV-Vis irradiation, λ=254 nm) .

- Biotic Studies : Use OECD 301D respirometry to assess biodegradability in activated sludge .

- Field Simulations : Model soil adsorption (OECD 106 batch tests) and bioaccumulation in Daphnia magna (OECD 211) .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy (e.g., Pd(0)/Pd(II) transitions) .

- Isotopic Labeling : Use O-labeled acetamide to track nucleophilic attack pathways .

- Computational Modeling : Apply DFT (M06-2X/def2-TZVP) to map energy barriers for C-N bond formation .

Q. What strategies mitigate synthetic byproducts (e.g., dehalogenation or cyclopropane ring opening)?

- Methodological Answer :

- Catalyst Screening : Use Pd-XPhos systems to suppress β-hydride elimination in cyclopropane-containing substrates .

- Additives : Introduce silver salts (Ag₂CO₃) to stabilize bromide intermediates and prevent ring strain release .

- Low-Temperature Conditions : Conduct reactions at –20°C to minimize thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.